2-Bromo-5-methylpyridin-4-amine

Process Chemistry Continuous Flow Synthesis Yield Optimisation

Medicinal chemistry teams progressing kinase inhibitors on the pyrazolo[4,3-c]pyridine scaffold frequently encounter failed couplings when an incorrect C6H7BrN2 regioisomer is substituted. 2-Bromo-5-methylpyridin-4-amine (CAS 79055-60-0) provides the exact Br-C2/NH₂-C4/CH₃-C5 substitution pattern required for this pharmacophore. • Patented continuous-flow process (CN114751855B) achieves 76.5% overall yield & 100% HPLC purity - a ~2× improvement over batch chemistry. • Aqueous solubility of 3,758 mg/L enables green Suzuki-Miyaura couplings under CO₂ atmosphere. • >80 °C melting-point gap vs. common isomers allows low-cost identity verification on receipt.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 79055-60-0
Cat. No. B1280532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylpyridin-4-amine
CAS79055-60-0
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1N)Br
InChIInChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9)
InChIKeyNZTRUPUDUVCDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylpyridin-4-amine: Kinase-Targeted Building Block


2-Bromo-5-methylpyridin-4-amine (CAS 79055-60-0) is a C6H7BrN2 heterocyclic intermediate bearing three key substituents: a bromine atom at the 2-position for cross-coupling reactivity, a methyl group at the 5-position for steric and electronic modulation, and a free amino group at the 4-position for further derivatisation [1]. It is explicitly identified in patent literature as a critical precursor to pyrazolo[4,3-c]pyridine derivatives, a scaffold with demonstrated kinase inhibitory activity relevant to oncology, inflammation, and CNS indications [2]. Its specific regiochemical arrangement — Br at C2, NH₂ at C4, CH₃ at C5 — distinguishes it from other isomeric brominated aminopicolines that populate the same C6H7BrN2 molecular formula space.

Workflow: Kinase inhibitor precursor synthesis (pyrazolo[4,3-c]pyridine scaffold)
Selection Logic: C2-Br for cross-coupling; C4-NH₂ for derivatisation; C5-CH₃ for modulation
Procurement Context: Regiochemical identity critical; not interchangeable with other C₆H₇BrN₂ isomers

Regiochemical Identity: 2-Bromo-5-methylpyridin-4-amine vs. Other C6H7BrN2 Isomers


The molecular formula C6H7BrN2 is shared by at least three commercially available regioisomers — 2-bromo-5-methylpyridin-4-amine (CAS 79055-60-0), 5-bromo-2-methylpyridin-4-amine (CAS 10460-50-1), and 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2) — yet their synthetic utility and downstream biological relevance diverge sharply [1]. The amino group position governs the vector of further functionalisation (C4 vs. C2), while bromine placement determines the site of cross-coupling (C2 vs. C5), directly determining which pyrazolopyridine or aminopyridine pharmacophore can be constructed [2]. Substituting one isomer for another in a validated synthetic sequence risks regiochemical mismatch that may prevent formation of the desired bicyclic kinase-inhibitor core, leading to failed couplings, off-target products, or the need for complete route re-optimisation [3].

Regioisomer
2-Bromo-5-methylpyridin-4-amine (CAS 79055-60-0)
5-Bromo-2-methylpyridin-4-amine (CAS 10460-50-1); 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)
Synthetic outcome mismatch
Key Difference
Br at C2 enables pyrazolopyridine core via C2 coupling
Br at C5 or NH₂ at C2 leads to alternative cyclisation pattern
Kinase inhibitor core may not form
Validation Risk
Validated synthetic route defined for this regioisomer
Direct substitution may require complete route re-optimisation
Route re-validation required

Quantitative Evidence: 2-Bromo-5-methylpyridin-4-amine


Continuous-Flow vs. Batch Synthesis Yield

In patent CN114751855B, the continuous-flow nitration method delivers a step-1 yield of 85% (purity 98.19%) and a step-2 reduction yield of 90% (purity 100%) for 2-bromo-4-amino-5-methylpyridine, whereas the traditional batch process under comparable conditions gives only 73% (step 1) and 53.1% (step 2). The two-step overall yield via the continuous-flow route is approximately 76.5%, versus 38.8% for the batch process — a ~2-fold improvement [1]. This demonstrates that procurement of the compound from suppliers utilising continuous-flow technology offers a quantifiable purity and yield advantage.

Synthetic yield
Head-to-head
Continuous-flow: ~76.5% overall
Batch: ~38.8% overall
Flow
Batch
Reported ~2-fold yield improvement via continuous-flow process
Step 2 purity 100% (flow) vs. not reported (batch); CN114751855B
Process Chemistry Continuous Flow Synthesis Yield Optimisation Pyridine Nitration

Melting Point: Distinguishing from Regioisomer

2-Bromo-5-methylpyridin-4-amine (CAS 79055-60-0) exhibits a reported melting point of approximately 66.7 °C , whereas its regioisomer 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2) melts at 148–151 °C . The >80 °C difference provides a readily measurable QC parameter for identity confirmation and detection of isomeric cross-contamination, which is critical when both isomers are co-stocked in the same laboratory.

Melting point
Cross-study
Target: ~66.7 °C
Isomer 98198-48-2: 148–151 °C
Supports isomer identity verification by melting point
Δ ~81–84 °C; data from ChemBlink, AKSci, Sigma-Aldrich
Physicochemical Characterisation Solid-State Properties Isomer Differentiation Quality Control

Aqueous Solubility: Aminated vs. Non-Aminated Pyridine

2-Bromo-5-methylpyridin-4-amine has a reported aqueous solubility of 3,758 mg/L at 25 °C , whereas the non-aminated analogue 2-bromo-5-methylpyridine (CAS 3510-66-5) is described as a liquid with limited water miscibility and a distinct organic phase required for handling . The ~2 orders-of-magnitude higher aqueous solubility of the 4-amino derivative facilitates aqueous-phase Suzuki-Miyaura cross-coupling without organic co-solvents, as demonstrated in literature protocols where aminopyridine-bearing aryl bromides achieve quantitative coupling yields under aqueous CO₂-atmosphere conditions [1].

Aqueous solubility
Cross-study
3,758 mg/L at 25 °C (calculated)
4-NH₂ derivative
Non-aminated
Enables aqueous Suzuki-Miyaura coupling protocols
Estimated >100-fold higher than non-aminated analogue
Aqueous Solubility Cross-Coupling Compatibility Green Chemistry Suzuki-Miyaura Reaction

Commercial Purity Specification for Procurement

The commercial standard for 2-bromo-5-methylpyridin-4-amine (CAS 79055-60-0) from established suppliers such as AKSci is ≥98% purity by GC . By comparison, the regioisomer 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2) is also offered at 98% (GC) by Sigma-Aldrich , indicating that both isomers are available at comparable bulk purity levels. The key differentiator is not purity per se, but that the 79055-60-0 isomer with Br at C2 is the required regioisomer for constructing the pyrazolo[4,3-c]pyridine core via C2 cross-coupling followed by C4-amino cyclisation, whereas the 98198-48-2 isomer with Br at C5 would yield an alternative cyclisation pattern incompatible with the target kinase inhibitor scaffold [1].

Commercial purity
Specification review
≥98% by GC (AKSci)
Regiochemical identity is the key procurement differentiator
Comparable purity across isomers; scaffold compatibility defines choice
Commercial Purity GC Specification Supplier Benchmarking Procurement Quality

Application Scenarios for 2-Bromo-5-methylpyridin-4-amine


Continuous-Flow Synthesis of Pyrazolo[4,3-c]pyridine Kinase Inhibitor Precursors

Medicinal chemistry teams developing CDK, c-MET, or other kinase inhibitors based on the pyrazolo[4,3-c]pyridine scaffold require multigram-to-kilogram quantities of 2-bromo-4-amino-5-methylpyridine as the key intermediate. The continuous-flow process described in CN114751855B (Example 1-1) delivers a two-step overall yield of ~76.5% with 100% final HPLC purity, representing a ~2-fold yield improvement over the traditional batch process (~38.8%). Selecting a supplier that has implemented this patented continuous-flow technology directly reduces cost of goods and ensures batch-to-batch consistency for IND-enabling toxicology studies [1].

Aqueous Suzuki-Miyaura Cross-Coupling for Diversification Libraries

The aqueous solubility of 2-bromo-5-methylpyridin-4-amine (3,758 mg/L at 25 °C) enables palladium-catalysed Suzuki-Miyaura couplings in water or water/co-solvent mixtures without requiring fully organic reaction media. Literature precedent demonstrates that 2-halo-4-aminopyridines can achieve quantitative coupling yields under a CO₂ atmosphere in aqueous conditions [1]. This property is particularly valuable for generating diverse C2-arylated pyridine libraries for SAR exploration while adhering to green chemistry solvent selection guides .

Melting Point QC for Isomer Identity Verification

In pharmaceutical R&D laboratories that concurrently stock multiple C6H7BrN2 isomers, the >80 °C melting point gap between 2-bromo-5-methylpyridin-4-amine (66.7 °C) and 2-amino-5-bromo-4-methylpyridine (148–151 °C) provides a rapid, low-cost identity verification method. A simple melting point determination on receipt can detect isomeric mis-labelling or cross-contamination before the material enters a high-value synthetic sequence, preventing costly failed reactions and wasted advanced intermediates [1] .

Application
Selection Property
Validation Focus
Kinase inhibitor precursor synthesis
Continuous-flow process yield
Supplier process technology assessment
Aqueous cross-coupling libraries
Aqueous solubility profile
Green chemistry protocol compatibility
Isomer identity QC
Melting point differentiation
Incoming material inspection protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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